Ethyl 3-(N,N-dimethylamino)benzoylformate
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Description
Ethyl 3-(N,N-dimethylamino)benzoylformate, also known as EDMBF, is an organic compound with a wide range of applications in the biomedical and scientific research fields. It is a white crystalline solid that is soluble in water, ethanol, and methanol. EDMBF is used as an organic synthesis reagent, an analytical reagent, a drug delivery agent, and a drug target. It has been extensively studied due to its unique properties and potential applications.
Scientific Research Applications
Application in Crystallography and Structural Analysis
Ethyl 3-(N,N-dimethylamino)benzoylformate and its derivatives have been studied for their structural properties. For instance, Sinur, Golič, and Stanovnik (1994) explored the compounds ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate, showcasing the effects of different substituents on the molecule's structural configuration (Sinur, Golič, & Stanovnik, 1994).
Synthesis of Imidazolone Derivatives
Bezenšek et al. (2012) detailed a one-pot synthesis method for imidazolone derivatives using ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates. This process involves Michael addition and substitution reactions, demonstrating the compound's utility in organic synthesis (Bezenšek, Grošelj, Stare, Svete, & Stanovnik, 2012).
Investigation of Optical and Electronic Properties
Singh, Rawat, and Sahu (2014) conducted a mixed experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 3-(N,N-dimethylamino)benzoylformate. Their research highlighted its potential in forming new heterocyclic compounds and as a non-linear optical material (Singh, Rawat, & Sahu, 2014).
Utilization in Peptide Synthesis
Svete, Aljaẑ-Roẑiĉ, and Stanovnik (1997) used ethyl 2-benzoyl-3-dimethylaminopropenoate as a reagent for amino group protection in peptide synthesis. This highlights its role in facilitating the synthesis of complex organic molecules like peptides (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
Study of Molecular Interactions and Bonding
Bera et al. (2010) studied the molecular structure of ethyl N-{2-[4-(dimethylamino)benzoyl]hydrazinethiocarbonyl}carbamate, revealing insights into intramolecular and intermolecular hydrogen bonding. This research provides an understanding of molecular interactions in such compounds (Bera, Dolzhenko, Tan, Koh, & Chui, 2010).
Application in Organometallic Chemistry
Englert et al. (1999) explored the use of a compound structurally related to ethyl 3-(N,N-dimethylamino)benzoylformate in creating optically active transition-metal complexes, demonstrating its potential in the field of organometallic chemistry (Englert, Haerter, Vasen, Salzer, Eggeling, & Vogt, 1999).
properties
IUPAC Name |
ethyl 2-[3-(dimethylamino)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-6-5-7-10(8-9)13(2)3/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFADOPCZQPXDKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(N,N-dimethylamino)benzoylformate |
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